1-[(2-Methyl-1,3-benzoxazol-6-yl)oxy]-3-[(pyridin-2-yl)amino]propan-2-ol
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Overview
Description
1-[(2-Methyl-1,3-benzoxazol-6-yl)oxy]-3-[(pyridin-2-yl)amino]propan-2-ol is a complex organic compound that features a benzoxazole ring and a pyridine ring connected through a propanol linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Methyl-1,3-benzoxazol-6-yl)oxy]-3-[(pyridin-2-yl)amino]propan-2-ol typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized from 2-aminophenol and an appropriate aldehyde or carboxylic acid derivative under acidic or basic conditions.
Attachment of the Propanol Linker: The benzoxazole derivative is then reacted with an epoxide or a halohydrin to introduce the propanol linker.
Introduction of the Pyridine Ring: Finally, the pyridine ring is introduced through a nucleophilic substitution reaction, where the amino group of the pyridine displaces a leaving group on the propanol linker.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
1-[(2-Methyl-1,3-benzoxazol-6-yl)oxy]-3-[(pyridin-2-yl)amino]propan-2-ol can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the benzoxazole or pyridine rings, where nucleophiles replace leaving groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with metal catalysts like palladium or platinum.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted benzoxazole or pyridine derivatives.
Scientific Research Applications
1-[(2-Methyl-1,3-benzoxazol-6-yl)oxy]-3-[(pyridin-2-yl)amino]propan-2-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Biological Research: The compound is used in studies to understand its interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-[(2-Methyl-1,3-benzoxazol-6-yl)oxy]-3-[(pyridin-2-yl)amino]propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole and pyridine rings can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or activation of the enzyme’s activity . The propanol linker provides flexibility, allowing the compound to fit into various binding pockets .
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy}-N-(2-fluorophenyl)-N-methylpropanamide
- Benzoxazole derivatives
Uniqueness
1-[(2-Methyl-1,3-benzoxazol-6-yl)oxy]-3-[(pyridin-2-yl)amino]propan-2-ol is unique due to its combination of a benzoxazole ring and a pyridine ring connected through a propanol linker. This structure provides a unique set of chemical and biological properties that are not found in other similar compounds .
Properties
CAS No. |
61235-97-0 |
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Molecular Formula |
C16H17N3O3 |
Molecular Weight |
299.32 g/mol |
IUPAC Name |
1-[(2-methyl-1,3-benzoxazol-6-yl)oxy]-3-(pyridin-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C16H17N3O3/c1-11-19-14-6-5-13(8-15(14)22-11)21-10-12(20)9-18-16-4-2-3-7-17-16/h2-8,12,20H,9-10H2,1H3,(H,17,18) |
InChI Key |
AFGHSTGKWOZUGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(O1)C=C(C=C2)OCC(CNC3=CC=CC=N3)O |
Origin of Product |
United States |
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